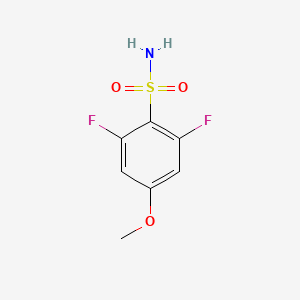

2,6-Difluoro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMYFECYKDMNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Difluoro-4-methoxybenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluoroaniline.

Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the para position.

Sulfonation: The methoxylated product is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,6-Difluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Difluoro-4-methoxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights sulfonylurea herbicides, which share a sulfonamide backbone but differ in substituents and functional groups. Below is a detailed comparison with three analogous compounds:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Fluorine vs. Alkoxy/Triazine Groups: The target compound lacks the triazine moiety present in sulfonylurea herbicides (e.g., metsulfuron-methyl), which is critical for binding to acetolactate synthase (ALS) in plants. The methoxy group in this compound may improve water solubility relative to triflusulfuron-methyl’s trifluoroethoxy group, which increases lipophilicity (logP = 2.3) and soil adsorption .

Sulfonamide Functional Group: Unlike the sulfonylurea bridge (-SO₂NHCONH-) in herbicides, the sulfonamide (-SO₂NH₂) group in the target compound may limit its ability to inhibit ALS, as sulfonylureas rely on urea linkage for enzyme interaction. However, sulfonamides are known for antimicrobial and carbonic anhydrase inhibitory activities, suggesting alternative applications .

Biological Activity

2,6-Difluoro-4-methoxybenzenesulfonamide is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group attached to a benzene ring. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C₇H₇F₂NO₃S

- Molecular Weight : 223.20 g/mol

The compound's structure enhances its lipophilicity, making it a promising candidate for various biological applications.

The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are crucial in regulating acid-base balance in organisms and are implicated in various physiological processes. By inhibiting CAs, this compound may lead to alterations in pH regulation and has potential therapeutic implications for conditions such as glaucoma and edema.

Inhibition of Carbonic Anhydrases

- Target Enzymes : Carbonic Anhydrases (CAs)

- Mechanism : The compound binds to the active site of CAs, blocking their enzymatic activity. This inhibition can disrupt normal physiological functions, leading to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may influence cellular proliferation pathways, offering potential anticancer benefits.

- Antibacterial and Antifungal Activities : Investigations into its antimicrobial properties have shown promise, positioning it as a candidate for further development in treating infections.

- Toxicological Profile : The compound has been classified as potentially causing skin and eye irritation, necessitating caution in its handling and application.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two fluorine atoms; methoxy group | Potentially broader biological activity |

| 4-Methoxybenzenesulfonamide | No fluorine atoms; only methoxy group | Less potent against carbonic anhydrase |

| 2,3-Difluorobenzenesulfonamide | Two fluorine atoms; lacks methoxy group | Different reactivity profile |

| 4-Aminobenzenesulfonamide | Amino group instead of methoxy | Different mechanism of action |

The unique combination of fluorine substitutions and the methoxy group enhances the biological activity of this compound compared to other similar compounds.

Q & A

Q. What are the optimal synthetic routes for 2,6-Difluoro-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically begins with halogenated benzenesulfonyl chloride intermediates. For example, 2-fluorobenzenesulfonyl chloride can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

- Methoxy Introduction : Methoxy groups are introduced via alkylation or demethylation of protected intermediates under alkaline conditions (e.g., NaH/MeOH).

- Fluorination : Fluorine substituents are stabilized using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via directed ortho-metalation strategies.

- Sulfonamide Formation : Reaction with ammonia or amines under controlled pH (7–9) ensures sulfonamide bond formation.

Yields (>70%) depend on temperature control (0–25°C) and inert atmospheres to prevent hydrolysis. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure and purity of this compound?

Methodological Answer:

- ¹⁹F NMR : Distinct chemical shifts for para-fluorine (δ −110 to −115 ppm) and meta-fluorine (δ −120 to −125 ppm) confirm substitution patterns.

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with difluoro substitution.

- FT-IR : Sulfonamide N-H stretching (3300–3350 cm⁻¹) and S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹) validate functional groups.

Quantitative purity is assessed via integration of impurity peaks (<2% threshold) and comparison to reference spectra in databases like PubChem .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how can SHELX programs address these?

Methodological Answer: Fluorine atoms induce high electron density, complicating X-ray diffraction. Challenges include:

- Disorder in Fluorine Positions : Anisotropic displacement parameters must be refined.

- Twinned Crystals : SHELXL (via HKLF5 format) resolves twinning by refining twin laws and partitioning intensities.

- Hydrogen Bonding Networks : SHELXPRO visualizes hydrogen bonds (e.g., N-H···O=S interactions) to validate supramolecular packing.

Robust refinement requires high-resolution data (≤1.0 Å) and iterative cycles using SHELXL’s restraints for bond lengths/angles .

Q. How does the electronic effect of fluorine substituents influence the sulfonamide’s reactivity in enzyme inhibition studies?

Methodological Answer: Fluorine’s electronegativity alters the sulfonamide’s electronic landscape:

- Acidity Enhancement : Fluorine withdraws electron density, lowering the pKa of the sulfonamide N-H (enhancing H-bond donation to enzymes like carbonic anhydrase).

- Steric Effects : Ortho-fluorine substituents restrict rotational freedom, stabilizing enzyme-bound conformations.

Comparative studies with non-fluorinated analogs (e.g., 4-methoxybenzenesulfonamide) show 10–100x higher inhibition constants (Ki) for fluorinated derivatives, validated via stopped-flow kinetics .

Q. What methodologies resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from:

- Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects.

- Assay Conditions : Validate pH (7.4 for physiological studies) and ionic strength (e.g., 150 mM NaCl).

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity.

Meta-analyses using tools like RevMan (Cochrane Collaboration) statistically harmonize data from divergent studies .

Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., replacing fluorine with chlorine) affect the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Chlorine increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability.

- Thermal Stability : DSC shows fluorine derivatives have higher melting points (mp 180–190°C) vs. chloro analogs (mp 160–170°C) due to stronger H-bonding.

- Bioavailability : MDCK cell assays reveal chloro derivatives exhibit 20–30% lower permeability, attributed to increased molecular weight .

Q. What computational tools predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Glide model interactions with enzymes (e.g., carbonic anhydrase IX). Fluorine’s electronegativity is parameterized via AMBER force fields.

- QSAR Models : CoMFA/CoMSIA correlate substituent positions with IC₅₀ values, highlighting fluorine’s role in enhancing binding entropy (ΔS ~ +50 J/mol·K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.